molecular formula C19H22ClNO3 B13765785 4-Methoxy-3-morpholinomethylbenzophenone hydrochloride CAS No. 58324-25-7

4-Methoxy-3-morpholinomethylbenzophenone hydrochloride

Cat. No.: B13765785
CAS No.: 58324-25-7
M. Wt: 347.8 g/mol
InChI Key: JVFCIOHOCPIUIR-UHFFFAOYSA-N
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Description

4-Methoxy-3-morpholinomethylbenzophenone hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzophenone, which is widely used in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-morpholinomethylbenzophenone hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methoxybenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-morpholinomethylbenzophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.

    Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the carbonyl group can produce 4-methoxybenzyl alcohol.

Scientific Research Applications

4-Methoxy-3-morpholinomethylbenzophenone hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-morpholinomethylbenzophenone hydrochloride involves its interaction with specific molecular targets. The methoxy group and the morpholinomethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzophenone
  • 4-Methoxy-3-pyrrolidinol hydrochloride
  • 4-Hydroxy-3-methoxybenzylamine hydrochloride

Uniqueness

4-Methoxy-3-morpholinomethylbenzophenone hydrochloride is unique due to the presence of both the methoxy and morpholinomethyl groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial purposes.

Properties

CAS No.

58324-25-7

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]-phenylmethanone;chloride

InChI

InChI=1S/C19H21NO3.ClH/c1-22-18-8-7-16(19(21)15-5-3-2-4-6-15)13-17(18)14-20-9-11-23-12-10-20;/h2-8,13H,9-12,14H2,1H3;1H

InChI Key

JVFCIOHOCPIUIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C[NH+]3CCOCC3.[Cl-]

Origin of Product

United States

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